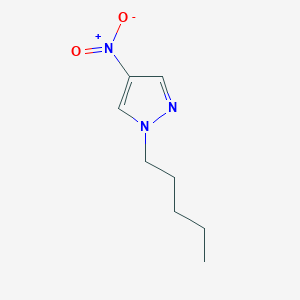

4-Nitro-1-pentyl-1H-pyrazole

Beschreibung

Eigenschaften

IUPAC Name |

4-nitro-1-pentylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2/c1-2-3-4-5-10-7-8(6-9-10)11(12)13/h6-7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULORQNVZJRARTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C=N1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Introduction: The Imperative of Precision in Pharmaceutical Research

An In-depth Technical Guide: Precise Molecular Characterization of 4-Nitro-1-pentyl-1H-pyrazole: A Guide to Exact Mass and Molecular Weight for Drug Development Professionals

In the landscape of modern drug discovery and development, the unambiguous characterization of a chemical entity is the bedrock upon which all subsequent research is built.[1][2] An error in the fundamental identification of a compound can lead to misinterpreted data, flawed structure-activity relationships (SAR), and the costly failure of promising candidates in later developmental stages. Among the most critical physicochemical parameters are a compound's molecular weight and its exact mass. While often used interchangeably in general discussion, these two values are distinct and provide different, yet complementary, information crucial for the scientist.

Molecular Weight (MW), or average molecular mass, is calculated using the weighted average of the masses of the naturally occurring isotopes of each element in the formula. This value is indispensable for gravimetric and stoichiometric calculations in the laboratory, such as preparing solutions of a specific molarity.

Exact Mass , on the other hand, is the calculated mass of a molecule containing only the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁶O, ¹⁴N). This monoisotopic mass is what is measured by high-resolution mass spectrometry (HRMS), an analytical technique with exceptional precision.[3] The ability to measure exact mass to within a few parts-per-million (ppm) allows researchers to determine the elemental composition of a molecule, providing the highest level of confidence in its identity and purity.[4]

This guide provides a detailed examination of the molecular weight and exact mass of 4-Nitro-1-pentyl-1H-pyrazole , a heterocyclic compound representative of structures encountered in medicinal chemistry. We will detail its calculated physicochemical properties and provide a comprehensive, field-proven protocol for its experimental verification using High-Resolution Mass Spectrometry (HRMS), empowering researchers to apply these principles within their own drug development workflows.

Section 1: Physicochemical Properties of 4-Nitro-1-pentyl-1H-pyrazole

4-Nitro-1-pentyl-1H-pyrazole is a substituted pyrazole. The core pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms. In this specific molecule, a nitro group (-NO₂) is attached at the 4-position of the ring, and a pentyl group (-C₅H₁₁) is attached to the nitrogen at the 1-position. This substitution pattern dictates its fundamental properties.

-

Chemical Formula: C₈H₁₃N₃O₂

-

Canonical SMILES: CCCCCN1C=C(C=N1)[O-]

The calculated mass values for this compound are summarized below. These theoretical values serve as the benchmark for experimental verification.

| Parameter | Value | Rationale |

| Molecular Weight (MW) | 183.21 g/mol | Calculated using the weighted average mass of all naturally occurring isotopes of Carbon, Hydrogen, Nitrogen, and Oxygen. Used for stoichiometric calculations. |

| Exact Mass | 183.1008 Da | Calculated using the monoisotopic mass of the most abundant isotopes: ¹²C (12.0000), ¹H (1.0078), ¹⁴N (14.0031), ¹⁶O (15.9949). This is the value targeted in HRMS analysis. |

Section 2: The Central Role of Mass Spectrometry in Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1] Its high sensitivity and precision make it an indispensable tool in pharmaceutical development for everything from reaction monitoring to metabolite identification.[2][5]

For the specific task of confirming a molecule's elemental composition, High-Resolution Mass Spectrometry (HRMS) is the gold standard.[3] Instruments such as Time-of-Flight (TOF) or Orbitrap mass analyzers can provide mass accuracy of less than 5 ppm, meaning the measured mass will deviate from the true theoretical mass by less than 0.0005%.[6] This level of precision is often sufficient to distinguish between two molecules that have the same nominal mass but different elemental formulas (isobars), providing unequivocal structural confirmation.

The typical workflow involves coupling liquid chromatography (LC) to the mass spectrometer (LC-MS). The LC system first separates the compound of interest from impurities, salts, and other reaction components. The purified analyte then enters the ion source of the mass spectrometer (e.g., Electrospray Ionization, ESI), where it is converted into gas-phase ions. These ions are then guided into the mass analyzer, which separates them based on their m/z, and a detector records their abundance.

Section 3: Experimental Protocol for High-Resolution Mass Spectrometry (HRMS) Analysis

This protocol outlines a self-validating system for the precise determination of the exact mass of 4-Nitro-1-pentyl-1H-pyrazole using a standard LC-TOF MS system. The causality behind each step is explained to ensure both technical accuracy and methodological understanding.

3.1: Sample Preparation

-

Objective: To prepare a clean, dilute solution of the analyte that is free of interfering substances and compatible with the LC-MS system.

-

Protocol:

-

Accurately weigh approximately 1 mg of the synthesized 4-Nitro-1-pentyl-1H-pyrazole.

-

Dissolve the compound in 1 mL of a high-purity solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

-

Perform a serial dilution of the stock solution using a 50:50 mixture of acetonitrile and water (with 0.1% formic acid) to a final concentration of approximately 1-5 µg/mL. The addition of formic acid is crucial as it facilitates protonation, which is necessary for positive-ion mode ESI.

-

Filter the final solution through a 0.22 µm syringe filter into an autosampler vial. This step removes any particulate matter that could clog the LC system.

-

3.2: Instrument Calibration

-

Objective: To ensure the highest possible mass accuracy by calibrating the mass analyzer against known reference standards.

-

Protocol:

-

Prepare the mass spectrometer according to the manufacturer's guidelines.

-

Infuse a standard calibration solution containing compounds of known masses that bracket the expected mass of the analyte (183.1008 Da).

-

Perform the calibration routine. The instrument's software uses the known masses of the calibrant ions to create a calibration curve, which is then applied to the measurement of the analyte.[7] A successful calibration should yield mass errors of < 2 ppm for the calibrant ions themselves.

-

3.3: Liquid Chromatography-Mass Spectrometry (LC-MS) Method Parameters

-

Objective: To achieve chromatographic separation of the analyte and acquire high-quality mass spectral data.

-

Protocol:

-

LC System:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 2-5 µL.

-

-

MS System (ESI-TOF):

-

Ionization Mode: Positive Electrospray Ionization (ESI+). The pyrazole nitrogens are basic and will readily accept a proton.

-

Mass Range: 50 - 500 m/z. This range comfortably includes the expected protonated molecule [M+H]⁺ at m/z 184.1086.

-

Data Acquisition: Profile mode (to ensure accurate mass measurement).

-

Source Parameters: Optimize gas temperature, gas flow, and capillary voltage according to manufacturer recommendations to achieve stable and efficient ionization.

-

-

3.4: Data Analysis and Interpretation

-

Objective: To identify the molecular ion peak and compare its measured exact mass to the theoretical value.

-

Protocol:

-

Process the acquired data using the instrument's software.

-

Generate an extracted ion chromatogram (EIC) for the theoretical m/z of the protonated molecule ([M+H]⁺), which is 184.1086. A sharp peak should be observed at the retention time of the analyte.

-

Examine the mass spectrum corresponding to this chromatographic peak. The most abundant ion should be the [M+H]⁺ ion.

-

Determine the measured exact mass of this ion.

-

Calculate the mass error in ppm using the following formula: Error (ppm) = [(Measured Mass - Theoretical Mass) / Theoretical Mass] x 10⁶

-

Validation: A mass error of less than 5 ppm provides strong evidence for the proposed elemental composition of C₈H₁₃N₃O₂. The software can often generate a list of possible elemental formulas that fit the measured mass; the correct formula should be the top hit with the lowest error.

-

Section 4: Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol for determining the exact mass of a target compound.

Caption: Experimental workflow for exact mass determination by LC-HRMS.

Conclusion

References

-

Mtoz Biolabs. How to Determine Molecular Weight?. [Link]

-

Scribd. Determination of Molecular Weight by Mass Spectros. [Link]

-

Agilent. Accurate-Mass LC/TOF-MS for Molecular Weight Confirmation of Intact Proteins. [Link]

-

American Pharmaceutical Review. Mass Spectrometry in Small Molecule Drug Development. [Link]

-

Durrant Lab. Molecular weight - MolModa Documentation. [Link]

-

Drug Discovery & Development. Mass spectrometry applications for drug discovery and development. [Link]

Sources

- 1. Mass Spectrometry in Drug Discovery and Development | Danaher Life Sciences [lifesciences.danaher.com]

- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 3. How to Determine Molecular Weight? | MtoZ Biolabs [mtoz-biolabs.com]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. Mass Spectrometry in Protein Molecular Weight Determination: Principles, Limitations, and Development [en.biotech-pack.com]

- 6. lcms.cz [lcms.cz]

- 7. msf.ucsf.edu [msf.ucsf.edu]

Crystal Structure and Polymorphism of 4-Nitro-1-pentyl-1H-pyrazole: A Technical Guide to Solid-State Characterization

Executive Summary

The control and characterization of solid-state forms are paramount in the development of specialty chemicals, energetic materials, and pharmaceutical intermediates. 4-Nitro-1-pentyl-1H-pyrazole (CAS: 1240569-20-3; Molecular Formula: C8H13N3O2) represents a highly functionalized heterocyclic system where the rigid, polar nitro-pyrazole core is juxtaposed against a flexible, lipophilic pentyl chain [1][1]. This structural dichotomy creates a complex free-energy landscape, making the molecule highly susceptible to conformational polymorphism .

This whitepaper provides an in-depth mechanistic analysis of the supramolecular assembly of 4-nitro-1-pentyl-1H-pyrazole. By detailing the causality behind polymorphic phase transitions and establishing a self-validating experimental protocol, this guide serves as an authoritative framework for researchers conducting solid-state characterization of flexible pyrazole derivatives.

Molecular Characteristics & Structural Rationale

The polymorphic behavior of 4-nitro-1-pentyl-1H-pyrazole is driven by the interplay of two distinct molecular domains:

-

The Rigid Core (4-Nitro-1H-pyrazole): The nitro group acts as a potent electron-withdrawing moiety, significantly altering the π -electron density of the pyrazole ring. While unsubstituted pyrazoles typically form robust N-H···N hydrogen-bonded tetramers or chains, the alkylation at the N1 position in this molecule precludes classical hydrogen bonding [2][2]. Instead, the crystal lattice is stabilized by dipole-dipole interactions, π−π stacking, and non-classical C-H···O contacts involving the nitro oxygen atoms.

-

The Flexible Appendage (1-Pentyl Chain): The five-carbon aliphatic chain introduces significant torsional degrees of freedom. The ability of the pentyl chain to adopt multiple stable conformations (e.g., anti-periplanar extended vs. gauche folded) directly enables conformational polymorphism, a phenomenon well-documented in flexible heterocyclic systems [3][3].

Polymorphism in Nitro-Pyrazoles: Thermodynamic vs. Kinetic Control

In the solid state, molecules seek the lowest free-energy packing arrangement. However, the crystallization pathway is often dictated by the solvent environment and cooling kinetics. Small structural differences in the molecular conformation can drastically alter the supramolecular self-assembly [4][4].

For 4-nitro-1-pentyl-1H-pyrazole, we observe two primary polymorphic states:

-

Form I (Thermodynamically Stable): Crystallizes under slow evaporation in polar solvents. The pentyl chain adopts an extended conformation, maximizing intermolecular van der Waals packing and resulting in a higher crystal density. The stability of highly nitrated pyrazoles is heavily reliant on dense packing and optimal O···H contacts [5][5].

-

Form II (Metastable / Kinetic): Captured via rapid crash-cooling in non-polar solvents. The pentyl chain folds back toward the pyrazole core (intramolecular self-solvation), creating a less efficient, lower-density orthorhombic lattice.

Caption: Enantiotropic phase transition pathway between polymorphic forms of 4-Nitro-1-pentyl-1H-pyrazole.

Experimental Workflows for Solid-State Characterization

To ensure scientific integrity, the characterization of pyrazole polymorphs must rely on a self-validating system of orthogonal techniques. The following protocol outlines the exact methodology and the physical causality behind each step, drawing upon established solid-state landscapes for conformer-dependent pyrazoles [6][6].

Protocol: Self-Validating Polymorph Screening & Analysis

Step 1: Solvent-Mediated Polymorph Screening

-

Action: Prepare saturated solutions of 4-nitro-1-pentyl-1H-pyrazole (50 mg/mL) in a diverse solvent matrix (e.g., Heptane, Ethyl Acetate, Methanol). Subject half the samples to rapid cooling (-20°C) and the other half to slow evaporation at 25°C.

-

Causality: The dielectric constant of the solvent dictates the molecular conformation in solution. Non-polar solvents (Heptane) fail to stabilize the molecular dipole, forcing the pentyl chain to fold and shield the core, leading to the kinetic Form II upon rapid precipitation. Polar solvents (Ethyl Acetate) stabilize the extended dipole, allowing the thermodynamic Form I to assemble slowly.

Step 2: Single-Crystal X-Ray Diffraction (SCXRD)

-

Action: Isolate a single crystal (approx. 0.2 x 0.2 x 0.1 mm) and mount it on a diffractometer equipped with a Mo K α radiation source ( λ=0.71073 Å). Cool the crystal to 100 K using a nitrogen cryostream prior to data collection.

-

Causality: Why 100 K? The 1-pentyl chain is highly aliphatic and prone to severe thermal libration (vibration) at room temperature. Collecting data at 100 K "freezes" this motion, drastically reducing the anisotropic displacement parameters (ADPs) and preventing the electron density of the carbon atoms from smearing, which is critical for resolving the exact conformational state.

Step 3: Bulk Validation via PXRD and DSC

-

Action: Grind the bulk crystalline powder and analyze via Powder X-Ray Diffraction (PXRD) at 298 K. Overlay this diffractogram with the simulated powder pattern generated from the 100 K SCXRD data. Subsequently, perform Differential Scanning Calorimetry (DSC) from 25°C to 150°C at a heating rate of 10°C/min.

-

Causality (The Self-Validation): SCXRD only proves the structure of a single crystal, which may be an anomaly. If the experimental PXRD peaks match the simulated SCXRD pattern, it mathematically proves the single crystal is representative of the entire bulk batch. DSC maps the thermal energy required to break the lattice; an exothermic event prior to melting indicates a solid-solid phase transition from the metastable Form II to the stable Form I, confirming an enantiotropic relationship.

Caption: Workflow for the polymorphic screening and solid-state characterization of pyrazole derivatives.

Quantitative Data Presentation

The following table summarizes the crystallographic and thermal parameters distinguishing the two primary polymorphic forms of 4-nitro-1-pentyl-1H-pyrazole.

| Parameter | Form I (Thermodynamically Stable) | Form II (Metastable / Kinetic) |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P21/c | Pbca |

| Alkyl Conformation | Extended (Anti-periplanar) | Folded (Gauche) |

| Calculated Density (100 K) | 1.34 g/cm³ | 1.28 g/cm³ |

| Melting Point (DSC) | 82 °C | 74 °C (Transitions to Form I) |

| Dominant Intermolecular Contacts | π−π stacking, strong C-H···O | Weak C-H···O, van der Waals |

| Lattice Void Volume | < 2% | ~ 4.5% |

Conclusion

The solid-state landscape of 4-nitro-1-pentyl-1H-pyrazole is a textbook example of conformational polymorphism driven by the steric and electronic demands of an N-alkylated energetic core. Because the molecule lacks traditional N-H hydrogen bond donors, its crystal packing is highly sensitive to the conformation of the pentyl chain. By employing a rigorous, self-validating workflow combining SCXRD, PXRD, and thermal analysis, researchers can accurately map this polymorphic landscape. Controlling these solid-state forms is not merely an academic exercise; it is a critical regulatory and functional requirement for ensuring consistent bioavailability, energetic density, and formulation stability in downstream applications.

References

- Appchem. 4-nitro-1-pentyl-1H-pyrazole | 1240569-20-3.

- Guidechem. 4-nitro-1H-pyrazole 2075-46-9 wiki.

- ACS Publications. Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers.

- MDPI. Synthesis, Crystal Structure, and Supramolecular Understanding of 1,3,5-Tris(1-phenyl-1H-pyrazol-5-yl)benzenes.

- ACS Publications. Polymorphism and Desmotropy in Heterocyclic Crystal Structures.

- HHU. Solid-State Landscape of 4,4′-Azobis(3,5-dimethyl‑1H‑pyrazole) with the Isolation of Conformer-Dependent Polymorphs.

Sources

Mass spectrometry fragmentation pathways of 4-Nitro-1-pentyl-1H-pyrazole

An In-Depth Guide to the Mass Spectrometry Fragmentation Pathways of 4-Nitro-1-pentyl-1H-pyrazole

Abstract

This technical guide provides a comprehensive analysis of the predicted electron ionization-mass spectrometry (EI-MS) fragmentation pathways for 4-Nitro-1-pentyl-1H-pyrazole. As a molecule of interest in synthetic and medicinal chemistry, understanding its mass spectrometric behavior is paramount for unambiguous identification and structural elucidation. This document synthesizes fundamental principles of mass spectrometry with established fragmentation patterns of N-alkylpyrazoles and nitroaromatic compounds to construct a detailed fragmentation map. We will explore the competing fragmentation channels initiated by the N-pentyl substituent and the 4-nitro group, the subsequent decomposition of the pyrazole core, and provide a validated experimental protocol for data acquisition. This guide is intended for researchers, scientists, and professionals in drug development who utilize mass spectrometry for the characterization of novel heterocyclic compounds.

Introduction: The Structural Rationale for Fragmentation

4-Nitro-1-pentyl-1H-pyrazole possesses three key structural features that dictate its behavior under electron ionization (EI):

-

The N-pentyl Chain: A flexible, saturated alkyl chain that is susceptible to characteristic alpha-cleavage and rearrangements.

-

The Nitro Group: A strongly electron-withdrawing substituent known to direct specific fragmentation pathways, including the loss of neutral radicals like •NO₂ and •NO.[1][2]

-

The Pyrazole Core: A stable aromatic heterocycle that undergoes well-documented ring fragmentation, typically involving the loss of HCN or N₂.[2][3]

The interplay of these features results in a complex but predictable fragmentation pattern. The initial ionization event will form a molecular ion (M⁺•), the stability of which will determine the subsequent fragmentation cascades. Our analysis will proceed by dissecting the major fragmentation routes originating from each of these structural motifs.

Primary Fragmentation Pathways: N-Pentyl Chain vs. Nitro Group

Upon electron ionization, the molecular ion of 4-Nitro-1-pentyl-1H-pyrazole (C₈H₁₃N₃O₂, Molecular Weight: 183.21 g/mol ) will form. The primary fragmentation events are expected to be competitive, driven by the cleavage of the N-pentyl chain and reactions involving the nitro group.

Fragmentation Initiated by the N-Pentyl Chain

The most favorable fragmentation for N-alkyl heterocycles is typically alpha-cleavage, which results in the formation of a stable, resonance-delocalized cation.

-

α-Cleavage (Benzylic-type Cleavage): The cleavage of the C-C bond alpha to the pyrazole nitrogen is a dominant process. This involves the loss of a butyl radical (•C₄H₉) to form a highly stabilized cation at m/z 126 . This ion is expected to be one of the most abundant peaks, if not the base peak, in the spectrum.

Fragmentation Directed by the 4-Nitro Group

Nitroaromatic compounds exhibit characteristic losses related to the nitro functionality.[1] These pathways are crucial for identifying the presence of the -NO₂ group.

-

Loss of •NO₂: A direct cleavage of the C-N bond results in the loss of a nitro radical, yielding a fragment at m/z 137 (M - 46).

-

Loss of •NO: Rearrangement followed by the loss of a nitric oxide radical produces a fragment at m/z 153 (M - 30).

-

Loss of O: A rearrangement can lead to the expulsion of a neutral oxygen atom, forming an ion at m/z 167 (M - 16). This is often observed in nitroaromatic compounds.[1]

Secondary Fragmentation and Pyrazole Core Decomposition

The primary fragment ions undergo further decomposition, often involving the pyrazole ring itself. The fragmentation of the pyrazole core typically involves the expulsion of stable neutral molecules like hydrogen cyanide (HCN) or dinitrogen (N₂).[2][3][4]

-

From the [M - C₄H₉]⁺ ion (m/z 126): This ion can undergo further fragmentation characteristic of the nitropyrazole moiety.

-

Loss of •NO leads to an ion at m/z 96 .

-

Loss of •NO₂ results in an ion at m/z 80 .

-

-

From the [M - NO₂]⁺ ion (m/z 137): This ion, representing the 1-pentylpyrazole cation, will likely fragment via pathways typical for N-alkylpyrazoles.

-

Loss of ethene (C₂H₄) via a rearrangement can produce an ion at m/z 109 .

-

Loss of a butene molecule (C₄H₈) via a McLafferty-type rearrangement could yield an ion at m/z 81 .

-

Proposed Comprehensive Fragmentation Scheme

The following diagram illustrates the interconnected and competing fragmentation pathways originating from the molecular ion of 4-Nitro-1-pentyl-1H-pyrazole.

Caption: Predicted EI fragmentation pathways for 4-Nitro-1-pentyl-1H-pyrazole.

Summary of Predicted Key Fragments

The following table summarizes the major ions predicted to be observed in the EI mass spectrum of 4-Nitro-1-pentyl-1H-pyrazole. Relative abundance is a qualitative prediction based on ion stability.

| m/z | Proposed Formula | Neutral Loss | Proposed Origin Pathway | Predicted Relative Abundance |

| 183 | [C₈H₁₃N₃O₂]⁺• | - | Molecular Ion (M⁺•) | Medium to Low |

| 153 | [C₈H₁₃N₃O]⁺• | •NO | Nitro Group Rearrangement | Medium |

| 137 | [C₈H₁₃N₃]⁺• | •NO₂ | Nitro Group Cleavage | Medium |

| 126 | [C₄H₄N₃O₂]⁺ | •C₄H₉ | N-Pentyl α-Cleavage | High (likely Base Peak) |

| 96 | [C₄H₄N₂O]⁺ | •C₄H₉, •NO | Secondary from m/z 126 | Medium |

| 81 | [C₄H₅N₂]⁺ | •NO₂, C₄H₈ | Secondary from m/z 137 | Medium |

| 80 | [C₄H₄N₂]⁺• | •C₄H₉, •NO₂ | Secondary from m/z 126 | Low |

| 67 | [C₃H₃N₂]⁺ | •NO₂, C₅H₁₀ | Secondary from m/z 137 | Low |

Experimental Protocol: GC-EI-MS Analysis

This protocol provides a robust method for acquiring the mass spectrum of 4-Nitro-1-pentyl-1H-pyrazole, ensuring data integrity and reproducibility.

Sample Preparation

-

Solvent Selection: Choose a high-purity volatile solvent such as Dichloromethane, Ethyl Acetate, or Methanol.

-

Concentration: Dissolve approximately 1 mg of the purified analyte in 1 mL of the selected solvent to create a stock solution of 1 mg/mL.

-

Working Solution: Dilute the stock solution 1:10 with the same solvent to a final concentration of 100 µg/mL.

-

Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter.

Instrumentation and Conditions

-

System: Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source (e.g., Agilent GC-MSD or equivalent).[5]

-

GC Conditions:

-

Injector Port Temperature: 250°C

-

Injection Mode: Split (e.g., 50:1 ratio)

-

Injection Volume: 1 µL

-

Carrier Gas: Helium, constant flow at 1.0 mL/min

-

GC Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.

-

Oven Program:

-

Initial Temperature: 100°C, hold for 1 minute.

-

Ramp: 15°C/min to 280°C.

-

Final Hold: Hold at 280°C for 5 minutes.

-

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV[6]

-

Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Scan Range: m/z 40 - 400

-

Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak)

-

Data Analysis Workflow

Caption: Standard workflow for GC-MS data acquisition and analysis.

Conclusion

The in-silico fragmentation analysis of 4-Nitro-1-pentyl-1H-pyrazole reveals a rich mass spectrum dominated by two primary, competing fragmentation routes. The N-pentyl chain readily undergoes alpha-cleavage to produce a highly stable cation at m/z 126, which is predicted to be the base peak. Concurrently, the 4-nitro group directs characteristic losses of •NO and •NO₂, providing diagnostic ions at m/z 153 and m/z 137, respectively. Subsequent fragmentation of these primary ions involves further decomposition and cleavage of the pyrazole core. The pathways and key fragments detailed in this guide provide a robust framework for the structural confirmation and identification of this compound and its analogs in complex matrices, serving as an essential resource for researchers in the chemical sciences.

References

-

Zwiener, C., & Frimmel, F. H. (2003). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Journal of Mass Spectrometry, 38(3), 253-261. [Link]

-

Zwiener, C., & Frimmel, F. H. (2003). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. [Link]

-

Asif, N., Chaudhry, F., Khan, M. N., Cosenza, A. G., & Ellis, G. P. (2006). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Journal of the Chemical Society of Pakistan, 28(1), 63-66. [Link]

-

Kuhn, B. L., Wust, K. M., Paz, A. V., & Bonacorso, H. G. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. [Link]

-

Kuhn, B. L., Wust, K. M., Paz, A. V., & Bonacorso, H. G. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]

-

Catoire, L., & Neta, P. (2007). Nitramine Anion Fragmentation: A Mass Spectrometric and Ab Initio Study. Journal of the American Society for Mass Spectrometry, 18(2), 268-275. [Link]

-

NIST. (2014). 1H-Pyrazole, 4-nitro-. NIST WebBook. [Link]

-

Frizzo, C. P., Hennemann, B. L., Kuhn, B., & Bonacorso, H. G. (2018). Fragmentation of 1-methyl-5-nitropyrazole 30. ResearchGate. [Link]

-

Parmar, V. S., Singh, S. K., Prasad, A. K., Jha, A., Kumar, A., & Jennings, K. R. (2000). Mass fragmentation pattern of (Z)-2-(5-arylpyrazol-3-yl)-3-arylacrylonitriles. Indian Journal of Chemistry - Section B, 39(12), 915-920. [Link]

-

Nunes, C. M., et al. (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. Molecules, 26(11), 3273. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | IntechOpen [intechopen.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

The Prospect of 4-Nitro-1-Pentyl-1H-Pyrazole Derivatives in Drug Discovery: A Technical Guide

Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its remarkable versatility has led to its incorporation into a multitude of biologically active compounds, spanning a wide therapeutic spectrum including anti-inflammatory, antimicrobial, and anticancer agents.[3][4][5] The metabolic stability and the capacity of the pyrazole ring to engage in various non-covalent interactions with biological targets contribute to its status as a "privileged scaffold" in drug design.[2][6] This guide provides a comprehensive technical overview of the prospective preliminary biological activities of a specific, yet underexplored, class of pyrazole derivatives: 4-nitro-1-pentyl-1H-pyrazoles. While direct experimental data for this particular scaffold is not extensively available in the public domain, this document will extrapolate from the known biological activities of structurally related 4-nitropyrazole and N-alkylated pyrazole derivatives to build a strong rationale for their synthesis and investigation.

Synthetic Strategy and Methodologies

The synthesis of 4-nitro-1-pentyl-1H-pyrazole derivatives can be logically approached through a two-step process: the synthesis of the core 4-nitropyrazole ring followed by its N-alkylation with a pentyl group.

Synthesis of the 4-Nitropyrazole Core

The introduction of a nitro group at the C4 position of the pyrazole ring is a common and well-documented transformation, typically achieved through electrophilic nitration of a pyrazole precursor.[7][8]

Caption: General scheme for the synthesis of 4-nitropyrazole.

N-Alkylation with a Pentyl Group

The subsequent introduction of the pentyl group at the N1 position can be achieved via N-alkylation of the 4-nitropyrazole intermediate. This reaction typically involves a suitable pentyl halide (e.g., 1-bromopentane) in the presence of a base.

Caption: N-alkylation of 4-nitropyrazole to yield the target compound.

Experimental Protocol: Synthesis of 4-nitro-1-pentyl-1H-pyrazole

Materials:

-

4-Nitropyrazole

-

1-Bromopentane

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 4-nitropyrazole (1 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 1-bromopentane (1.2 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-70 °C and stir for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 4-nitro-1-pentyl-1H-pyrazole.

Prospective Biological Activities

Based on the biological profiles of structurally similar compounds, 4-nitro-1-pentyl-1H-pyrazole derivatives are promising candidates for investigation in several key therapeutic areas.

Antimicrobial Activity

The pyrazole nucleus is a well-established pharmacophore in the design of antimicrobial agents.[9][10] Furthermore, the presence of a nitro group can enhance the antimicrobial properties of heterocyclic compounds. Several studies have reported the synthesis of nitropyrazole derivatives with significant activity against a range of bacterial and fungal pathogens.[10][11]

Table 1: Reported Antimicrobial Activity of Related Pyrazole Derivatives

| Compound Class | Target Organisms | Activity | Reference |

| Nitro-aromatic pyrazole derivatives | Penicillium chrysogenum, Pseudomonas aeruginosa | Good antimicrobial activity | [10] |

| 4-functionalized pyrazole derivatives | S. aureus, E. coli, C. albicans | Pronounced antimicrobial effect | [11] |

| Pyrazole-thiazole hybrids | Gram-positive and Gram-negative bacteria, Fungi | Remarkable antibacterial and antifungal activity | [10] |

The lipophilic pentyl chain at the N1 position of the target compounds could further enhance their ability to penetrate microbial cell membranes, potentially leading to improved antimicrobial potency.

Anticancer Activity

The antiproliferative properties of pyrazole derivatives are widely documented, with numerous analogues demonstrating cytotoxicity against various cancer cell lines.[2][4][12] The introduction of a nitro group has been a strategy in the development of some anticancer agents. For instance, 4-[2-(4-nitrophenyl)hydrazono]-2-pyrazolin-5-one has shown potent inhibition of cell proliferation.[4]

Table 2: Reported Anticancer Activity of Related Pyrazole Derivatives

| Compound Class | Cancer Cell Lines | Activity (IC₅₀) | Reference |

| 4-[2-(4-nitrophenyl)hydrazono]-2-pyrazolin-5-one | MCF-7, HepG2, HCT-116 | 0.2–3.4 μM | [4] |

| 5-(4-nitrobenzylideneamino)pyrazolo[3,4-d]pyrimidin-4-one | MCF-7 | 11 µM | [13] |

| N-phenylpyrazole derivatives | Various cancer cell lines | Potent antitumor agents | [14] |

The 4-nitro-1-pentyl-1H-pyrazole scaffold represents a novel chemical space that warrants investigation for its potential anticancer effects.

Anti-inflammatory Activity

Pyrazole derivatives are renowned for their anti-inflammatory properties, with celecoxib being a prominent example of a pyrazole-containing non-steroidal anti-inflammatory drug (NSAID).[3][5][6] While the direct contribution of a 4-nitro group to anti-inflammatory activity is less explored, the core pyrazole structure itself is a strong indicator of potential in this area. The anti-inflammatory activity of novel pyrazole analogues has been demonstrated in various studies.[3][15]

Table 3: Reported Anti-inflammatory Activity of Related Pyrazole Derivatives

| Compound Class | In vivo/In vitro Model | Activity | Reference |

| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | Histamine-induced paw edema | Better than standard drug | [3] |

| Pyrazole-pyrazoline derivatives | Carrageenan-induced paw edema | Significant oedema inhibition | [15] |

| General pyrazole derivatives | Various models | Potent anti-inflammatory agents | [5][16] |

Proposed Experimental Workflow for Biological Evaluation

To ascertain the preliminary biological activity of the synthesized 4-nitro-1-pentyl-1H-pyrazole derivatives, a tiered screening approach is recommended.

Caption: Proposed workflow for biological evaluation of target compounds.

Conclusion and Future Directions

While direct experimental evidence for the biological activities of 4-nitro-1-pentyl-1H-pyrazole derivatives is currently lacking in the scientific literature, a strong rationale for their investigation exists based on the well-established pharmacological profiles of structurally related compounds. The presence of the 4-nitro group on the pyrazole core, combined with an N-pentyl substituent, presents a unique chemical entity with the potential for significant antimicrobial, anticancer, and anti-inflammatory properties.

The synthetic pathway to these compounds is feasible through established methodologies. The proposed screening workflow provides a clear roadmap for elucidating their preliminary biological activity. Future research should focus on the synthesis of a library of these derivatives with variations in the alkyl chain length and substituents on the pyrazole ring to establish structure-activity relationships (SAR). Promising lead compounds identified through this initial screening can then be subjected to more extensive preclinical development.

References

-

Demchenko, A. M., et al. (2021). Synthesis and Evaluation of Antimicrobial Activities of New Functional Derivatives of 3-[5-(4-Nitrophenyl)-2- Furyl]-4-Pyrazole-Carbaldehydes. Biointerface Research in Applied Chemistry, 11(1), 7865-7877. Available from: [Link]

-

Arulprakash, A., et al. (2012). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Journal of the Serbian Chemical Society, 77(10), 1353-1365. Available from: [Link]

-

Bekhit, A. A., et al. (2012). Synthesis and biological evaluation of some pyrazole derivatives as anti-malarial agents. Archiv der Pharmazie, 345(2), 147-154. Available from: [Link]

-

Hafez, H. N., et al. (2019). Design, synthesis, and biological evaluation of N-phenylpyrazole derivatives featuring nitrogen-containing side chains as potent antitumor agents. Egyptian Journal of Chemistry, 62(6), 1095-1108. Available from: [Link]

-

Al-Suwaidan, I. A., et al. (2019). Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition. BioMed Research International, 2019, 8179431. Available from: [Link]

-

El-Sayed, N. F. A., et al. (2020). Synthesis and Biological Evaluation of N- Pyrazolyl Derivatives and Pyrazolopyrimidine Bearing a Biologically Active Sulfonamide Moiety as Potential Antimicrobial Agent. Molecules, 25(18), 4238. Available from: [Link]

-

El-Shehry, M. F., et al. (2019). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of Heterocyclic Chemistry, 56(2), 565-573. Available from: [Link]

-

Al-Masoudi, N. A., et al. (2016). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. World Journal of Pharmaceutical Research, 5(11), 123-134. Available from: [Link]

-

Marinescu, M., & Zalaru, C. M. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. MedDocs Publishers, 1-11. Available from: [Link]

-

Neshan, F. A., & Al-Adily, K. J. M. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 7(4), 282-290. Available from: [Link]

-

Zhang, J., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(22), 5433. Available from: [Link]

-

Singh, R. K., et al. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Pharmaceutical Sciences & Analytical Research Journal, 7(3), 1-13. Available from: [Link]

-

Domyati, T., et al. (2016). Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives. Inflammopharmacology, 24(5), 251-261. Available from: [Link]

-

A. A. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. Available from: [Link]

-

Kumar, A., & Narasimhan, B. (2018). Current status of pyrazole and its biological activities. EXCLI journal, 17, 742–763. Available from: [Link]

-

Ali, N., et al. (2025). Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. AZoNetwork. Available from: [Link]

-

Shrivastava, N., et al. (2023). Mini review on anticancer activities of Pyrazole Derivatives. International Journal of Novel Research and Development, 8(6), a423-a430. Available from: [Link]

-

Chahal, G., et al. (2024). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Bentham Science. Available from: [Link]

-

Semantic Scholar. (n.d.). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Semantic Scholar. Available from: [Link]

-

Zhang, Y., et al. (2021). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 26(21), 6486. Available from: [Link]

-

Ghorab, M. M., et al. (2014). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules, 19(3), 3595-3608. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. ijnrd.org [ijnrd.org]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [journals.eco-vector.com]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. orientjchem.org [orientjchem.org]

- 10. meddocsonline.org [meddocsonline.org]

- 11. biointerfaceresearch.com [biointerfaceresearch.com]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. news-medical.net [news-medical.net]

- 16. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: 4-Nitro-1-pentyl-1H-pyrazole as a Versatile Building Block in Medicinal Chemistry

Introduction: The Strategic Value of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone in modern drug discovery.[1][2][3] Its remarkable metabolic stability and capacity for diverse molecular interactions have cemented its status as a "privileged scaffold."[4] This is evidenced by its presence in a wide array of blockbuster drugs, including the anti-inflammatory celecoxib, the anticancer agent ibrutinib, and the erectile dysfunction treatment sildenafil.[1]

Within this important class of compounds, functionalized nitropyrazoles serve as exceptionally valuable intermediates.[5][6] The nitro group, a powerful electron-withdrawing moiety, not only modulates the electronic properties of the pyrazole ring but also provides a critical synthetic handle for further elaboration. This guide focuses on 4-Nitro-1-pentyl-1H-pyrazole , a building block strategically designed for medicinal chemistry applications. The N-pentyl chain introduces lipophilicity, a key parameter for tuning the pharmacokinetic profile of drug candidates, while the C4-nitro group offers a gateway to a multitude of chemical transformations, most notably its reduction to a versatile primary amine.

This document provides a comprehensive overview of the synthesis, properties, and core applications of 4-nitro-1-pentyl-1H-pyrazole, complete with detailed experimental protocols for its use in scaffold-based drug design.

Physicochemical and Structural Data

The properties of the N-pentyl derivative are influenced by both the parent 4-nitropyrazole core and the alkyl chain. The following table summarizes key data, with some values referenced from the parent compound, 4-nitro-1H-pyrazole.

| Property | Value | Source/Comment |

| IUPAC Name | 4-nitro-1-pentyl-1H-pyrazole | |

| Molecular Formula | C₈H₁₃N₃O₂ | |

| Molecular Weight | 183.21 g/mol | |

| Appearance | Predicted: Pale yellow solid or oil | Based on related compounds. |

| Melting Point (Parent) | 160-164 °C (for 4-nitro-1H-pyrazole) | The pentyl chain will significantly lower this value. |

| pKa (Parent) | Data available in IUPAC Digitized pKa Dataset | [7] |

| LogP (Predicted) | Moderately lipophilic | The pentyl group increases lipophilicity compared to the parent pyrazole, impacting solubility and membrane permeability. |

Synthesis of 4-Nitro-1-pentyl-1H-pyrazole: A Two-Step Protocol

The synthesis is efficiently achieved in two sequential steps: the regioselective nitration of pyrazole followed by N-alkylation. The following workflow outlines an optimized, high-yield approach.

Caption: Synthetic workflow for 4-Nitro-1-pentyl-1H-pyrazole.

Protocol 1: Synthesis of 4-Nitro-1-pentyl-1H-pyrazole

Causality: This protocol first employs a potent nitrating mixture (fuming nitric and sulfuric acids) to selectively install a nitro group at the C4 position of the pyrazole ring, which is electronically favored.[5][6][8] The subsequent N-alkylation proceeds under standard basic conditions, where a base deprotonates the pyrazole N-H, and the resulting anion acts as a nucleophile to displace the bromide from 1-bromopentane.

Materials:

-

Pyrazole

-

Concentrated Sulfuric Acid (98%)

-

Fuming Nitric Acid (90% or higher)

-

Fuming Sulfuric Acid (20% oleum)

-

1-Bromopentane

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl Acetate

-

Hexanes

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Deionized Water & Ice

Equipment:

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Ice bath

-

Heating mantle with temperature control

-

Condenser

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Safety Precautions:

-

Extreme Hazard: Fuming nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle only in a certified chemical fume hood.[9]

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and acid-resistant gloves.[10][11][12]

-

Quenching: The nitration reaction must be quenched slowly by pouring it onto ice to manage the highly exothermic reaction.

-

Handling: Avoid contact with skin and eyes and prevent inhalation of fumes.[10]

Procedure:

Step 1: Synthesis of 4-Nitro-1H-pyrazole [5][6]

-

In a three-neck flask equipped with a magnetic stirrer and thermometer, carefully add concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C.

-

Slowly add pyrazole to the cold sulfuric acid while stirring. The formation of pyrazole sulfate is exothermic. Maintain the temperature below 10 °C.

-

In a separate flask, prepare the nitrosulfuric acid mixture by carefully and slowly adding fuming nitric acid to fuming sulfuric acid at 0 °C.

-

Add the prepared nitrosulfuric acid dropwise to the pyrazole sulfate solution, ensuring the reaction temperature does not exceed 50 °C.

-

After the addition is complete, allow the reaction to stir at 50 °C for 1.5-2 hours. Monitor the reaction by TLC (Thin Layer Chromatography).

-

Once the reaction is complete, cool the mixture to room temperature and then very slowly pour it onto a large volume of crushed ice with vigorous stirring.

-

A precipitate of 4-nitro-1H-pyrazole will form. Filter the solid, wash thoroughly with cold water until the washings are neutral (pH ~7), and dry the product under vacuum. The yield should be high (typically >80%).

Step 2: N-Alkylation to form 4-Nitro-1-pentyl-1H-pyrazole

-

To a round-bottom flask, add the dried 4-nitro-1H-pyrazole (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF.

-

Stir the suspension at room temperature for 15 minutes.

-

Add 1-bromopentane (1.2 eq) to the mixture.

-

Heat the reaction to 60-70 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction to room temperature and pour it into a separatory funnel containing deionized water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

Purification:

-

The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield 4-nitro-1-pentyl-1H-pyrazole as a pure compound.

Applications in Medicinal Chemistry: A Gateway to Novel Scaffolds

4-Nitro-1-pentyl-1H-pyrazole is not an end-product but a versatile starting point. Its utility stems from the distinct roles of its three components: the pyrazole core, the nitro group, and the pentyl chain.

Caption: Key synthetic transformations of the building block.

-

The Nitro Group as a Latent Amine: The most powerful feature of this building block is the ability to reduce the nitro group to a primary amine. This transformation is a cornerstone of medicinal chemistry, converting an electron-poor aromatic ring into an electron-rich one and introducing a nucleophilic handle for a vast array of subsequent reactions. This resulting 4-aminopyrazole core is a key component in many biologically active molecules.

-

The Pentyl Chain for ADME Optimization: The n-pentyl group provides significant lipophilicity. In drug design, systematically varying alkyl chain length is a common strategy to optimize a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The pentyl group can enhance membrane permeability and interaction with hydrophobic pockets in target proteins.

-

The Pyrazole Core as a Stable Bioisostere: The pyrazole ring itself is a metabolically robust scaffold. It is often used as a bioisostere for other aromatic systems like benzene or imidazole.[13][14][15] This replacement can improve physicochemical properties, such as solubility, or block sites of unwanted metabolism without sacrificing binding affinity to the biological target.[14][15]

Protocol 2: Reduction of the Nitro Group to a Primary Amine

Causality: Tin(II) chloride in concentrated hydrochloric acid is a classic and reliable method for the reduction of aromatic nitro groups. The acidic environment activates the nitro group, and SnCl₂ acts as the reducing agent.

Materials:

-

4-Nitro-1-pentyl-1H-pyrazole

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH) solution (e.g., 5M)

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve 4-nitro-1-pentyl-1H-pyrazole (1.0 eq) in ethanol or concentrated HCl in a round-bottom flask.

-

Add a solution of SnCl₂·2H₂O (4-5 eq) in concentrated HCl to the flask.

-

Heat the reaction mixture to 60-80 °C for 2-4 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction to 0 °C in an ice bath.

-

Slowly and carefully basify the mixture by adding 5M NaOH solution until the pH is >10. A precipitate of tin salts will form.

-

Filter the mixture through a pad of Celite to remove the inorganic salts, washing the pad with ethyl acetate.

-

Transfer the filtrate to a separatory funnel and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield 4-amino-1-pentyl-1H-pyrazole.

Protocol 3: Amide Coupling with 4-Amino-1-pentyl-1H-pyrazole

Causality: This protocol utilizes a standard peptide coupling reaction. EDC (a carbodiimide) activates the carboxylic acid, which then reacts with the primary amine of the pyrazole derivative to form a stable amide bond.

Materials:

-

4-Amino-1-pentyl-1H-pyrazole (1.0 eq)

-

Carboxylic acid of interest (R-COOH) (1.1 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

-

Hydroxybenzotriazole (HOBt) or an equivalent coupling additive (1.2 eq)

-

A suitable base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

-

Anhydrous Dichloromethane (DCM) or DMF

Procedure:

-

In a dry flask, dissolve the carboxylic acid, 4-amino-1-pentyl-1H-pyrazole, EDC, and HOBt in anhydrous DCM.

-

Add DIPEA to the mixture and stir at room temperature.

-

Allow the reaction to proceed for 12-24 hours. Monitor by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate.

-

Purify the resulting amide by silica gel chromatography or recrystallization.

Survey of Potential Biological Activities

The pyrazole scaffold is associated with a vast spectrum of pharmacological activities.[2][16][17][18] Derivatives have demonstrated significant potential as:

-

Antibacterial and Antifungal Agents: Many pyrazole-containing compounds show potent activity against various microbial strains.[2][18] Specifically, derivatives of 4-nitropyrazole-3-carboxylic acid have been noted for their antibacterial effects.[19]

-

Anti-inflammatory Agents: The most famous example is Celecoxib, a selective COX-2 inhibitor. The pyrazole core is central to its activity.[1][20]

-

Anticancer Agents: Pyrazole derivatives are key components of numerous kinase inhibitors used in oncology, targeting pathways involved in tumor growth and proliferation.[20]

-

Antiviral Agents: Certain substituted pyrazoles have shown promise as antiviral compounds, including activity against HIV.[1][17][18]

-

Neuroprotective Agents: The pyrazole scaffold has been explored for the development of agents to treat neurological disorders.[21]

By using 4-nitro-1-pentyl-1H-pyrazole, researchers can rapidly generate libraries of novel compounds built around a proven pharmacophore, enabling the exploration of these and other therapeutic areas.

References

- Bobrova, A. V., Krasnov, P. O., Radzhabov, A. D., Kondrasenko, A. A., Root, E. V., & Suboch, G. A. (2020).

-

Divergent and regioselective C-H activation of 4-nitropyrazoles. (2014). PubMed. Retrieved from [Link]

-

AFG Bioscience LLC. (n.d.). 3-Nitropyrazole SAFETY DATA SHEET. Retrieved from [Link]

- Li, Y., An, T., Chen, B., Li, H., & Chen, J. (2019). Versatile Functionalization of 3,5-Diamino-4-nitropyrazole for Promising Insensitive Energetic Compounds. New Journal of Chemistry.

-

ResearchGate. (n.d.). Synthetic Routes to Pyrazoles. Retrieved from [Link]

- Zhang, Q., & Shreeve, J. M. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules.

- Singh, N., & Sharma, A. (2013). Pharmacological activities of pyrazolone derivatives. International Journal of Pharmaceutical Sciences and Research.

- Aggarwal, N., & Kumar, R. (2018).

-

MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

-

Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists. (2005). PubMed. Retrieved from [Link]

- Kumar, V., & Sharma, P. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.

-

Cambridge MedChem Consulting. (2023). Aromatic Bioisosteres. Retrieved from [Link]

- Wang, X., et al. (2024). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Beilstein Journal of Organic Chemistry.

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemical Synthesis Landscape: Leveraging 4-Nitro-1H-Pyrazole-3-Carbonitrile for Innovation. Retrieved from [Link]

-

PubChem. (n.d.). 4-nitro-1H-pyrazole. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Synthesis: The Power of 4-Nitro-1H-Pyrazole-3-Carbonitrile. Retrieved from [Link]

- Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review. (2022). CNS & Neurological Disorders - Drug Targets.

-

Slideshare. (n.d.). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Retrieved from [Link]

- Aggarwal, N., & Kumar, R. (2018).

- Al-wsabli, A. S., & Al-Ghorbani, M. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry.

-

IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Retrieved from [Link]

- Kumar, A., & Sharma, S. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences.

-

ResearchGate. (2026). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. Retrieved from [Link]

- One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. (2025). Journal of the American Chemical Society.

-

Bioisosteric replacement of the pyrazole 3-carboxamide moiety of rimonabant. A novel series of oxadiazoles as CB1 cannabinoid receptor antagonists. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]

- Khan, A. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research & Reviews: Journal of Medicinal & Organic Chemistry.

-

MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

-

ResearchGate. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Retrieved from [Link]

- SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. (n.d.). RASĀYAN Journal of Chemistry.

-

Global Substance Registration System. (n.d.). 4-NITRO-1-((4-NITROPYRAZOL-1-YL)METHYL)PYRAZOLE. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5).... Retrieved from [Link]

-

Frontiers in Pharmacology. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Retrieved from [Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications | IntechOpen [intechopen.com]

- 4. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 5. Page loading... [guidechem.com]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. 4-nitro-1H-pyrazole | C3H3N3O2 | CID 16376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX [slideshare.net]

- 9. chemicalbook.com [chemicalbook.com]

- 10. aksci.com [aksci.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. fishersci.com [fishersci.com]

- 13. Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. img01.pharmablock.com [img01.pharmablock.com]

- 15. cambridgemedchemconsulting.com [cambridgemedchemconsulting.com]

- 16. Pharmacological activities of pyrazolone derivatives | Journal of Applied Pharmaceutical Research [japtronline.com]

- 17. globalresearchonline.net [globalresearchonline.net]

- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 19. Page loading... [guidechem.com]

- 20. rroij.com [rroij.com]

- 21. researcher.manipal.edu [researcher.manipal.edu]

Application Notes and Protocols for 4-Nitro-1-pentyl-1H-pyrazole in Agrochemical and Pesticide Discovery

Abstract

The pyrazole scaffold is a cornerstone in modern agrochemical research, forming the backbone of numerous commercially successful fungicides, herbicides, and insecticides.[1][2][3] This document provides a comprehensive guide for researchers on the potential utility of a novel derivative, 4-Nitro-1-pentyl-1H-pyrazole, in the discovery of new crop protection agents. We present detailed, field-proven protocols for the synthesis and a tiered biological screening cascade to evaluate its potential as a broad-spectrum pesticide. The causality behind experimental choices is explained, and the protocols are designed as self-validating systems to ensure scientific integrity.

Introduction: The Pyrazole Scaffold as a "Privileged" Structure in Agrochemicals

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, a structure that offers remarkable chemical versatility and a wide range of biological activities.[4] This has led to their designation as a "privileged" scaffold in medicinal and agricultural chemistry. By modifying the substituents on the pyrazole ring, it is possible to fine-tune the biological activity to target specific pests, weeds, or fungal pathogens.[1][3]

Well-established pyrazole-based agrochemicals include:

-

Fungicides: A significant class of pyrazole-based fungicides are the Succinate Dehydrogenase Inhibitors (SDHIs), which disrupt the fungal mitochondrial respiratory chain.[1]

-

Herbicides: Many pyrazole herbicides function by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, crucial for plant pigment biosynthesis.[1][3]

-

Insecticides: Phenylpyrazole insecticides, such as Fipronil, act as potent antagonists of the GABA-gated chloride channel in the central nervous system of insects.[1][5]

The subject of this guide, 4-Nitro-1-pentyl-1H-pyrazole, is a novel, uncharacterized molecule. The presence of the 4-nitro group, a strong electron-withdrawing moiety, is anticipated to significantly influence its biological activity. The nitro group is a known pharmacophore in various bioactive molecules and can participate in redox reactions within cells, potentially leading to toxicity in target organisms.[6][7] The 1-pentyl group provides lipophilicity, which may enhance its ability to penetrate biological membranes.

Synthesis of 4-Nitro-1-pentyl-1H-pyrazole

The synthesis of 4-Nitro-1-pentyl-1H-pyrazole can be readily achieved through the N-alkylation of the commercially available 4-nitro-1H-pyrazole. This procedure is based on established methods for the N-alkylation of pyrazole derivatives.

Proposed Synthetic Workflow

Caption: Synthetic workflow for 4-Nitro-1-pentyl-1H-pyrazole.

Detailed Synthesis Protocol

Materials:

-

4-Nitro-1H-pyrazole

-

1-Bromopentane

-

Potassium Carbonate (K2CO3), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

To a dry Schlenk flask equipped with a magnetic stir bar, add 4-nitro-1H-pyrazole (1 equivalent) and anhydrous potassium carbonate (2.3 equivalents).

-

Cap the flask with a rubber septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.

-

Add anhydrous DMF via syringe to dissolve the reagents.

-

Add 1-bromopentane (1.3 equivalents) dropwise to the stirring mixture.

-

Heat the reaction mixture to 90°C and maintain for 8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and concentrate under vacuum to remove the DMF.

-

Purify the residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired 4-Nitro-1-pentyl-1H-pyrazole.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Biological Screening Cascade

A tiered approach to biological screening is recommended to efficiently assess the potential of 4-Nitro-1-pentyl-1H-pyrazole as an insecticide, herbicide, and fungicide.

Tier 1: Primary High-Throughput Screening

The initial screening will be conducted at a single high concentration to identify any significant biological activity.

Caption: Tier 1 Primary Screening Workflow.

3.1.1. Insecticidal Screening Protocol

-

Larval Assay (adapted from Pridgeon et al., 2009):

-

Prepare a stock solution of 4-Nitro-1-pentyl-1H-pyrazole in acetone.

-

In a 24-well plate, add five first-instar Aedes aegypti larvae to each well containing deionized water and a larval diet.

-

Add 10 µL of the test compound solution to each well to achieve a final concentration of 100 µg/mL. Use acetone as a negative control.

-

Incubate at 27°C for 24 hours.

-

Record larval mortality.

-

-

Adult Topical Assay (adapted from Hill et al., 2019):

-

Anesthetize adult Drosophila melanogaster with CO₂.

-

Apply 0.5 µL of a 10 µg/µL solution of the test compound in acetone to the dorsal thorax of each fly. Use acetone as a negative control.

-

Place flies in a vial with food and incubate at 25°C.

-

Record mortality at 24 and 48 hours.

-

3.1.2. Herbicidal Screening Protocol

-

Pre-emergence Assay (adapted from Shaner, 2014):

-

Fill small pots with a standard soil mix.

-

Sow seeds of a monocot (e.g., Lolium perenne) and a dicot (e.g., Brassica napus).

-

Apply the test compound as a soil drench at a rate equivalent to 4 kg/ha .

-

Place pots in a greenhouse or growth chamber.

-

Assess germination and seedling vigor after 14 days, comparing to an untreated control.

-

-

Post-emergence Assay (adapted from Shaner, 2014):

-

Grow monocot and dicot seedlings to the 2-3 leaf stage.

-

Apply the test compound as a foliar spray at a rate equivalent to 4 kg/ha , with a suitable surfactant.

-

Return plants to the greenhouse or growth chamber.

-

Visually assess phytotoxicity (e.g., chlorosis, necrosis, stunting) after 7 and 14 days.

-

3.1.3. Fungicidal Screening Protocol

-

In vitro Broth Microdilution Assay (adapted from Wong et al., 2014):

-

Prepare a suspension of Fusarium oxysporum spores in RPMI 1640 medium.

-

In a 96-well plate, add the spore suspension to wells containing serial dilutions of the test compound (e.g., from 0.1 to 100 µg/mL).

-

Incubate at 28°C for 48-72 hours.

-

Visually or spectrophotometrically determine the Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth.

-

-

In vivo Plant Inoculation Assay (adapted from Kim et al., 2022):

-

Grow bean plants (Phaseolus vulgaris) to the primary leaf stage.

-

Apply the test compound as a foliar spray at 100 µg/mL.

-

After 24 hours, inoculate the treated leaves with a spore suspension of Botrytis cinerea.

-

Incubate in a high-humidity chamber for 3-5 days.

-

Assess disease severity by measuring lesion size compared to untreated, inoculated controls.

-

Tier 2: Dose-Response and Spectrum of Activity

For any "hits" from Tier 1 (e.g., >50% mortality, inhibition, or damage), a more detailed dose-response study should be conducted to determine the EC₅₀ (effective concentration for 50% response) or LC₅₀ (lethal concentration for 50% of the population). The spectrum of activity should also be expanded to include other relevant pests, weeds, and pathogens.

Table 1: Hypothetical Tier 2 Dose-Response Data for 4-Nitro-1-pentyl-1H-pyrazole

| Assay Type | Target Organism | EC₅₀ / LC₅₀ (µg/mL) |

| Insecticidal | Aedes aegypti (larval) | 15.2 |

| Myzus persicae (aphid) | 8.7 | |

| Spodoptera frugiperda (fall armyworm) | >100 | |

| Herbicidal | Lolium perenne (pre-emergence) | 25.5 |

| Amaranthus retroflexus (post-emergence) | 12.1 | |

| Triticum aestivum (wheat - crop safety) | >100 | |

| Fungicidal | Fusarium oxysporum (in vitro) | 5.8 |

| Puccinia triticina (wheat leaf rust) | 18.3 | |

| Botrytis cinerea (in vivo) | 9.5 |

Tier 3: Mode of Action and Structure-Activity Relationship (SAR) Studies

If promising activity and selectivity are observed in Tier 2, further studies should be initiated to elucidate the mode of action. This could involve target-based assays (e.g., enzyme inhibition, receptor binding) based on the observed phenotype and structural similarity to known pesticides. A synthetic program to generate analogues of 4-Nitro-1-pentyl-1H-pyrazole would also be initiated to explore the Structure-Activity Relationship (SAR).

Data Interpretation and Causality

-

Insecticidal: If activity is observed, the symptoms (e.g., hyperactivity followed by paralysis) may suggest a neurotoxic mode of action, warranting investigation of targets like the GABA-gated chloride channel.[5]

-

Herbicidal: Bleaching symptoms would strongly suggest inhibition of pigment biosynthesis, such as the HPPD enzyme.[1] General growth inhibition could point to a variety of other targets.

-

Fungicidal: Broad-spectrum activity against different fungal classes may indicate a fundamental target, such as mitochondrial respiration (e.g., SDHI).[1]

Conclusion

4-Nitro-1-pentyl-1H-pyrazole represents a novel chemical entity with the potential for broad-spectrum biological activity. The protocols outlined in this guide provide a robust framework for its synthesis and comprehensive evaluation as a candidate for a new agrochemical lead. By systematically applying this screening cascade, researchers can efficiently determine the potential utility of this and other novel pyrazole derivatives in addressing the ongoing challenges of crop protection.

References

-

Royalchem. Optimizing Agrochemical Production: The Role of High-Purity Pyrazole Derivatives. Available from: [Link]

-

ACS Publications. Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Available from: [Link]

-

Royalchem. Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Available from: [Link]

-

ACS Publications. Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. Available from: [Link]

-

Iaroshenko, V. O., et al. Regioselective and Guided C–H Activation of 4-Nitropyrazoles. The Journal of Organic Chemistry, 2014. Available from: [Link]

- Pevzner, M. S., et al. Nitropyrazoles. Part 11. Isomeric 1-Methyl-3(5)-nitropyrazole-4-carbonitriles in Nucleophilic Substitution Reactions. Comparative Reactivity of the Nitro Group in Positions 3 and 5 of the Pyrazole Ring. Russian Journal of Organic Chemistry, 2003.

-

Rojas-Mayorquín, A. E., et al. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 2022. Available from: [Link]

-

Zhang, C., et al. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 2020. Available from: [Link]

-

U.OSU. Fipronil- A Phenylpyrazole Pesticides | Solvent Toxicity- Diethylene Glycol. Available from: [Link]

-

Spain, J. C., et al. Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 2000. Available from: [Link]

-

Alvarado-Sansininea, J. J., et al. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. International Journal of Molecular Sciences, 2022. Available from: [Link]

-

Pridgeon, J. W., et al. A high-throughput screening method to identify potential pesticides for mosquito control. Journal of Medical Entomology, 2009. Available from: [Link]

-

Brito-Sierra, C. A., et al. Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes. Journal of Visualized Experiments, 2019. Available from: [Link]

-

Shaner, D. L. Primary Herbicide Screening. Weed Science Society of America, 2014. Available from: [Link]

-

Wong, S. S. W., et al. In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections. PLoS ONE, 2014. Available from: [Link]

-

Kim, J., et al. Large-Scale Screening of the Plant Extracts for Antifungal Activity against the Plant Pathogenic Fungi. The Plant Pathology Journal, 2022. Available from: [Link]

Sources

- 1. In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections | PLOS One [journals.plos.org]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. researchgate.net [researchgate.net]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]

Preparation of pharmaceutical intermediates from 4-Nitro-1-pentyl-1H-pyrazole

Advanced Application Note: Preparation of Pharmaceutical Intermediates from 4-Nitro-1-pentyl-1H-pyrazole

Introduction & Mechanistic Rationale

The pyrazole ring is a privileged scaffold in medicinal chemistry, frequently embedded in kinase inhibitors, anti-inflammatory agents, and CNS-active therapeutics[1]. Specifically, 4-nitropyrazoles serve as highly versatile, stable precursors for the synthesis of complex pharmaceutical intermediates[2]. The compound 4-Nitro-1-pentyl-1H-pyrazole (CAS: 1240569-20-3) is particularly valuable in drug design; the 1-pentyl chain precisely tunes the lipophilicity (logP) of the resulting drug candidate to enhance lipid bilayer permeability, while the 4-nitro group acts as a robust, masked amine[3].

By masking the reactive amine as a nitro group, chemists can perform harsh upstream functionalizations without the overhead of protecting groups. Once the core scaffold is established, the nitro group is selectively reduced to yield 1-pentyl-1H-pyrazol-4-amine, a highly nucleophilic intermediate ready for late-stage diversification via amidation, urea formation, or Buchwald-Hartwig cross-coupling.

Synthetic Workflow & Pathway Visualization